N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide
Description
N-[4-({4-[3-(Aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide is a structurally complex molecule featuring a phthalazine core substituted with a 3-(aminosulfonyl)-4-methylphenyl group and an acetamide-linked para-aminophenyl moiety.
Properties
IUPAC Name |
N-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-7-8-16(13-21(14)32(24,30)31)22-19-5-3-4-6-20(19)23(28-27-22)26-18-11-9-17(10-12-18)25-15(2)29/h3-13H,1-2H3,(H,25,29)(H,26,28)(H2,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGMDHECXTUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide, also referred to as MLS001212990, is a compound with significant biological activity, particularly in the context of its interaction with carbonic anhydrases. This article delves into the biological mechanisms, pharmacological applications, and research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C23H21N5O3S
- Molecular Weight : 447.5 g/mol
- IUPAC Name : 2-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenyl]acetamide
This compound primarily targets Carbonic Anhydrase I and II . The mechanism involves the binding of the compound to the active site of these enzymes, inhibiting their activity. This inhibition leads to alterations in pH and fluid balance within biological systems, affecting various physiological processes.
Antiviral Properties
This compound has been identified as having antiviral activity against herpes simplex viruses. The specific mechanisms by which it exerts this effect are still under investigation, but it is believed that the inhibition of carbonic anhydrases plays a crucial role in disrupting viral replication processes.
Anticonvulsant Activity
Research has shown that derivatives related to this compound exhibit anticonvulsant properties. For instance, studies on similar structures have indicated efficacy in animal models of epilepsy, particularly through mechanisms involving sodium channel modulation and neurotransmitter regulation .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity Evaluation
In a study evaluating various derivatives for anticonvulsant activity, compounds exhibiting structural similarities to this compound were tested using standard maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives demonstrated significant protection against seizures at various dosages, highlighting the potential therapeutic applications of structurally related compounds .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs are acetamide derivatives with sulfonamide or heterocyclic motifs. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
- Heterocyclic Core: The phthalazine core in the target compound distinguishes it from triazine () or quinoxaline () analogs. Phthalazine’s larger aromatic system may enhance π-π stacking interactions in biological targets compared to smaller triazines .
- Sulfonamide Position: The 3-(aminosulfonyl) group in the target compound contrasts with para-substituted sulfonamides in and . Meta substitution could alter steric interactions in binding pockets .
Pharmacological Activity
Sodium Channel Inhibition ()
- Compound A and Compound F (triazine-based) showed potent inhibition of tetrodotoxin-sensitive sodium channels, linked to analgesia in pain models.
- Target Compound : The phthalazine core may confer distinct binding kinetics due to increased rigidity and surface area compared to triazines.
Antimicrobial Activity ()
- Sulfonamide-bearing heterocycles (e.g., thiazoles, pyridones) demonstrated broad-spectrum antimicrobial effects. The acetamide group in these compounds, as in the target molecule, likely contributes to hydrogen bonding with microbial enzymes.
Physicochemical Properties
Table 2: Physical Properties of Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
